7-Methoxy-2,3-dihydro-benzofuran-3-ylamine
Overview
Description
7-Methoxy-2,3-dihydro-benzofuran-3-ylamine is a chemical compound with the molecular formula C9H11NO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The compound is characterized by a methoxy group at the 7th position and an amine group at the 3rd position of the dihydro-benzofuran ring. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Reduction: The benzofuran ring is then reduced to a dihydro-benzofuran using hydrogenation techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can further hydrogenate the benzofuran ring or reduce other functional groups present.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products:
Oxidation: Formation of benzofuran-3,7-dione derivatives.
Reduction: Formation of fully hydrogenated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
7-Methoxy-2,3-dihydro-benzofuran-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The methoxy and amine groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
- 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
- 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity profiles. The presence of the methoxy group at the 7th position and the amine group at the 3rd position is particularly significant in determining its overall behavior and applications.
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1-benzofuran-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCOSBXVTCJRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585665 | |
Record name | 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-21-7 | |
Record name | 2,3-Dihydro-7-methoxy-3-benzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-2,3-dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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